Abiraterone sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

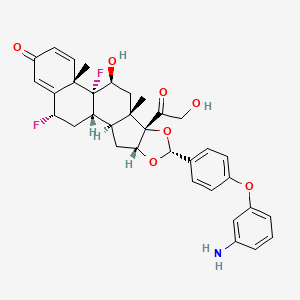

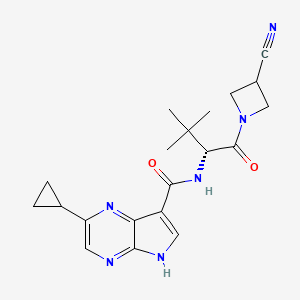

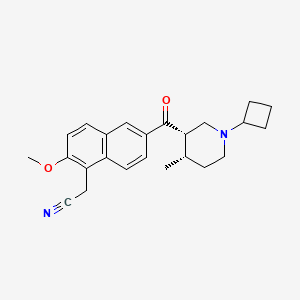

Abiraterone sulfate is a metabolite of abiraterone acetate, a potent antiandrogen used primarily in the treatment of metastatic castration-resistant prostate cancer. Abiraterone acetate is converted to abiraterone in the body, which then undergoes further metabolism to form this compound. This compound plays a crucial role in inhibiting androgen biosynthesis, thereby reducing the levels of testosterone and other androgens that fuel the growth of prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abiraterone acetate, which is subsequently converted to abiraterone sulfate, involves several steps. The process begins with the conversion of dehydroepiandrosterone-3-acetate to 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate. This intermediate is then reacted with diethyl (3-pyridyl)borane in the presence of bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate in tetrahydrofuran. The final product, abiraterone acetate, is isolated by chromatography .

Industrial Production Methods

Industrial production of abiraterone acetate involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards. The conversion of abiraterone acetate to this compound in the body is mediated by enzymes such as CYP3A4 and SULT2A1 .

Chemical Reactions Analysis

Types of Reactions

Abiraterone sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. The conversion of abiraterone acetate to abiraterone involves hydrolysis by esterases. Abiraterone is then metabolized to this compound through sulfation reactions mediated by sulfotransferase enzymes .

Common Reagents and Conditions

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes reagents such as halides or nucleophiles under specific conditions to replace functional groups.

Major Products Formed

The major products formed from these reactions include abiraterone, this compound, and N-oxide this compound .

Scientific Research Applications

Abiraterone sulfate has significant applications in various fields:

Chemistry: Used as a reference compound in analytical studies to understand its chemical properties and behavior.

Biology: Studied for its role in inhibiting androgen biosynthesis and its effects on prostate cancer cells.

Medicine: Widely used in the treatment of metastatic castration-resistant prostate cancer.

Mechanism of Action

Abiraterone sulfate exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By blocking this enzyme, this compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and the suppression of androgen-responsive genes .

Comparison with Similar Compounds

Similar Compounds

Bicalutamide: Another antiandrogen used in the treatment of prostate cancer. It acts by directly blocking the androgen receptor.

Enzalutamide: A more potent antiandrogen that also inhibits androgen receptor signaling but through a different mechanism.

Ketoconazole: An older drug that inhibits androgen synthesis but is less specific and potent compared to abiraterone.

Uniqueness of Abiraterone Sulfate

This compound is unique due to its potent and selective inhibition of CYP17A1, leading to a more effective reduction in androgen levels compared to other antiandrogens. Its ability to inhibit androgen biosynthesis at multiple sites (testes, adrenal glands, and prostate tumor) makes it a valuable therapeutic agent in the treatment of advanced prostate cancer .

Properties

Molecular Formula |

C24H31NO4S |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C24H31NO4S/c1-23-11-9-18(29-30(26,27)28)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,26,27,28)/t18-,19-,21-,22-,23-,24+/m0/s1 |

InChI Key |

LUQSJWRTYLGZJB-VJLLXTKPSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

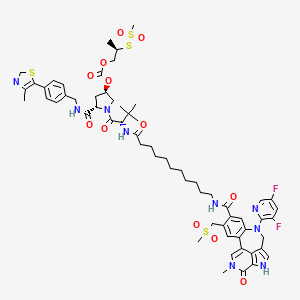

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)

![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)